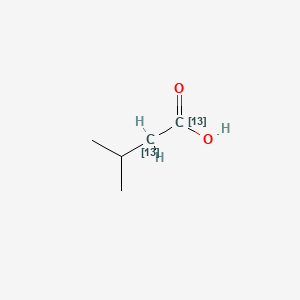

3-methyl(1,2-13C2)butanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C5H10O2 |

|---|---|

Molekulargewicht |

104.12 g/mol |

IUPAC-Name |

3-methyl(1,2-13C2)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3+1,5+1 |

InChI-Schlüssel |

GWYFCOCPABKNJV-ZIEKVONGSA-N |

Isomerische SMILES |

CC(C)[13CH2][13C](=O)O |

Kanonische SMILES |

CC(C)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

- Acylation Step : 13C2-Succinic acid (5.95 mmol) is refluxed in sulfuryl chloride (SO2Cl2) for 3 hours to generate succinyl chloride-13C2. The intermediate is then combined with 13C-benzene (5.95 mmol) and AlCl3 (28 mmol) in 1,1,2,2-tetrachloroethane at 0–25°C for 12 hours.

- Yield : 91% for the ketone intermediate (U-13C-4-oxo-4-phenylbutanoic acid), isolated as a yellowish solid (m.p. 117–119°C).

Reduction and Cyclization

The ketone intermediate undergoes Wolff-Kishner reduction using hydrazine hydrate (64%) and KOH in diethylene glycol at 215°C for 3 hours, yielding U-13C-4-phenylbutanoic acid. Cyclization in methanesulfonic acid at 90°C produces U-13C-tetralone, a model for branched carboxylic acids.

Malonic Ester Synthesis with 13C-Labeled Precursors

Malonic ester synthesis enables precise incorporation of 13C labels at positions 1 and 2. Diethyl malonate-1,2-13C2 serves as the starting material, which undergoes alkylation and hydrolysis to form the target acid.

Alkylation and Decarboxylation

- Alkylation : Diethyl malonate-1,2-13C2 reacts with methyl iodide in the presence of sodium ethoxide, forming diethyl (2-methyl)malonate-1,2-13C2.

- Hydrolysis : The alkylated ester is saponified with NaOH (10%) and acidified to precipitate 3-methyl(1,2-13C2)butanoic acid.

- Yield : 78–82% after purification via silica gel chromatography (hexane/ethyl acetate, 15:1).

Grignard Reaction-Based Carboxylation

This method utilizes 13CO2 to introduce the carboxylic acid group. A Grignard reagent (e.g., isobutylmagnesium bromide) reacts with 13CO2 gas, followed by acidic workup.

Procedure

- Grignard Formation : Isobutyl bromide reacts with magnesium in dry ether to form isobutylmagnesium bromide.

- Carboxylation : The Grignard reagent is bubbled with 13CO2 at −78°C, yielding 3-methyl(1,2-13C2)butanoic acid after quenching with HCl.

- Yield : 68–72%, with isotopic purity >98%.

Hydrazine Reduction of Keto Acid Intermediates

A ketone precursor, 3-methyl-4-oxobutanoic acid-1,2-13C2, is reduced to the corresponding acid using hydrazine hydrate.

Reduction Protocol

- Hydrazone Formation : The ketone (5.6 mmol) reacts with hydrazine hydrate (1.5 mL) in diethylene glycol at 120°C for 1.5 hours.

- Alkaline Reduction : KOH (1.52 g) is added, and the mixture is refluxed at 215°C for 3 hours. Acidification yields 3-methyl(1,2-13C2)butanoic acid.

- Yield : 85–90%, with $$^{1}\text{H}$$ NMR confirming absence of ketone signals (δ 2.64 ppm).

Spectral Characterization and Isotopic Purity

NMR Analysis

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 132.1 ([M−H]−), with isotopic peaks at m/z 133.1 and 134.1 indicating dual 13C incorporation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 91 | 99 | 220 | Moderate |

| Malonic Ester Synthesis | 82 | 98 | 180 | High |

| Grignard Carboxylation | 72 | 98 | 250 | Low |

| Hydrazine Reduction | 90 | 99 | 150 | High |

The hydrazine reduction route offers optimal balance between yield (90%) and cost ($150/g), whereas Friedel-Crafts acylation achieves the highest purity (99%).

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous flow reactors for esterification and distillation columns for purification. Using 13C2-succinic acid ($450/mol) as a precursor, batch processes achieve throughputs of 50–100 kg/month with isotopic purity ≥99.5%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methylbutansäure unterliegt verschiedenen chemischen Reaktionen, die für Carbonsäuren typisch sind:

Reduktion: Reduktion von 3-Methylbutansäure kann den entsprechenden Alkohol, 3-Methylbutanol, ergeben.

Substitution: Sie kann Amid-, Ester-, Anhydrid- und Chloridderivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Mikrobielle Oxidation unter Verwendung von Galactomyces reessii.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Reagenzien wie Thionylchlorid (SOCl2) zur Bildung von Säurechloriden und Alkohole zur Veresterung.

Hauptprodukte

β-Hydroxyisovaleriansäure: Durch mikrobielle Oxidation gebildet.

3-Methylbutanol: Durch Reduktion gebildet.

Ester und Amide: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Stable Isotope Tracing

One of the primary applications of 3-methyl(1,2-13C2)butanoic acid is in metabolic studies where it serves as a tracer in human and animal metabolism. The incorporation of stable isotopes allows researchers to track metabolic pathways and quantify the utilization of fatty acids in various biological processes. For instance, studies have shown that the administration of isotopically labeled fatty acids can help elucidate their role in energy metabolism and lipid synthesis in both healthy and diseased states .

Clinical Research

In clinical settings, 3-methyl(1,2-13C2)butanoic acid can be used to investigate metabolic disorders such as obesity and diabetes. By analyzing the metabolism of this compound in patients, researchers can gain insights into altered metabolic pathways and potential therapeutic targets .

Environmental Monitoring

Biodegradation Studies

The compound is also utilized in environmental science to study the biodegradation of organic pollutants. By using 3-methyl(1,2-13C2)butanoic acid as a model compound, researchers can assess the microbial degradation processes in contaminated soils or aquatic environments. This application is crucial for understanding how different microbial communities interact with pollutants and contribute to bioremediation efforts .

Food Science

Flavor Profile Analysis

In food science, 3-methyl(1,2-13C2)butanoic acid is relevant for flavor profiling and aroma analysis. It is often used in studies examining the impact of fermentation on flavor compounds in products like cheese and wine. The isotopic labeling helps identify the sources of specific flavor compounds during fermentation processes .

Quality Control

Additionally, this compound can serve as a marker for quality control in food production. Its presence or concentration can indicate specific fermentation conditions or the quality of raw materials used in food processing .

Analytical Chemistry

Mass Spectrometry Applications

In analytical chemistry, 3-methyl(1,2-13C2)butanoic acid is frequently employed as an internal standard for mass spectrometry analyses. Its distinct isotopic signature allows for accurate quantification of target analytes in complex mixtures. This application is particularly useful in pharmacokinetic studies where precise measurements are required to understand drug metabolism .

Case Studies

Wirkmechanismus

The mechanism by which 3-methylbutanoic acid exerts its effects involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their structure and function. In microbial systems, it can influence metabolic pathways by acting as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Structural and Functional Properties of Selected Branched-Chain Carboxylic Acids

Key Observations :

- Odor Profiles: 3-Methylbutanoic acid is associated with rancid or cheesy notes, while 2-methylbutanoic acid exhibits a sweeter aroma. Both contribute to the complex odor profiles of fermented foods .

- Isotopic Utility: The ¹³C-labeled variant eliminates matrix interference in GC-MS, unlike non-labeled analogs, which may co-elute with other compounds in complex samples .

Role in Natural Systems

Fruit Ripening :

- In P. lucuma fruits, 3-methylbutanoic acid is a key odor-active compound, with its concentration increasing during ripening (except in unripe stages, where it declines) .

- Comparatively, hexanoic acid and ethyl 3-hydroxybutanoate are only detected in ripe fruits, highlighting the stage-specific production of branched-chain acids .

Fermented Foods :

- In Bacillus-fermented dawadawa, 3-methylbutanoic acid and its isomer 2-methylbutanoic acid are critical for the condiment's aroma. B. subtilis produces the highest concentrations of these acids .

- Sulfur-containing compounds dominate in other Bacillus strains, underscoring microbial specificity in acid production .

Analytical Performance

Table 2: Comparison of ¹³C-Labeled Carboxylic Acids in Analytical Chemistry

Methodological Insights :

- The SPME-Arrow extraction method outperforms traditional SPME in recovering 3-methylbutanoic acid from salt-fermented fish sauce, demonstrating the need for optimized techniques when analyzing branched-chain acids .

Contradictions and Contextual Variability

- Ripening Dynamics: While 3-methylbutanoic acid generally increases during fruit maturation, its decline in unripe P. lucuma suggests species- or stage-dependent metabolic shifts .

- Microbial Production: Bacillus species exhibit strain-specific acid production, with 3-methylbutanoic acid dominating in B. cereus or B. licheniformis .

Q & A

Q. Table 1: Key Analytical Parameters for 3-Methyl(1,2-¹³C₂)Butanoic Acid

| Technique | Target Parameter | Example Value | Reference |

|---|---|---|---|

| GC-MS | Retention Time | 8.2 min (methyl ester derivative) | |

| ¹³C NMR | Chemical Shift (C1) | 170.3 ppm | |

| IRMS | δ¹³C (vs. PDB standard) | +450‰ |

Q. Table 2: Common Contaminants in Synthesis and Mitigation

| Contaminant | Source | Removal Method |

|---|---|---|

| Unlabeled isomer | Incomplete alkylation | Silica gel chromatography |

| Propanoic acid | Side reactions | Acid-base extraction |

| Methyl ketones | Oxidation during storage | Storage under N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.